(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one (3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17566914
InChI: InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10-
SMILES:
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one

CAS No.:

Cat. No.: VC17566914

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one -

Specification

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name (3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one
Standard InChI InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10-
Standard InChI Key SOHLANGNFXOOEF-UVTDQMKNSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O
Canonical SMILES COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O

Introduction

Chemical Structure and Synthesis

Molecular Configuration

(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one features an indolin-2-one backbone (C8H5NO) substituted at position 3 with a (4-methoxyphenyl)methylidene group. The Z-configuration of the exocyclic double bond ensures spatial proximity between the methoxy-phenyl moiety and the indole ring, influencing its electronic and steric properties. This geometry enhances its ability to interact with hydrophobic pockets in biological targets, a trait shared with kinase inhibitors like sunitinib .

Comparative Analysis with Structural Analogs

The table below highlights key indolinone derivatives and their biological activities:

CompoundStructural FeatureIC50 (µM) MCF-7IC50 (µM) HepG2Target
17aPhenyl hydrophobic tail1.441.13VEGFR-2
10gHydrazide-HBA moiety0.742.30VEGFR-2
5bFluorinated indolinone0.992.62Protein kinases
Sunitinib (reference)Oxindole core4.772.23Multi-kinase

Key trends:

  • Fluorination and hydrophobic tail incorporation improve potency .

  • Methoxy groups enhance metabolic stability compared to hydroxylated analogs .

Future Perspectives and Research Directions

Despite promising preclinical data, several challenges remain:

  • Synthetic optimization: Developing stereoselective routes for Z-isomer production.

  • Pharmacokinetic profiling: Assessing oral bioavailability and plasma stability.

  • Target validation: Identifying off-target effects via proteomic screening.

Ongoing research should prioritize in vivo efficacy studies and combinatorial regimens with existing chemotherapeutics.

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